Lanthanum metaborate

Description

Evolution of Lanthanum Borate (B1201080) Chemistry and Materials Science

The study of lanthanum borates represents a significant area within inorganic chemistry and materials science. The journey began with the discovery of the element lanthanum in 1839 by Carl Gustav Mosander, who isolated it from an impure cerium nitrate (B79036) sample. chemicool.comrsc.org The name, derived from the Greek "lanthano" meaning "to be hidden," aptly described its initial discovery within another element's compound. chemicool.com Pure lanthanum metal was not produced until 1923. chemicool.com

The synthesis and study of its compounds, such as lanthanum borates, followed. Early methods for creating lanthanum borates typically involved solid-state reactions, heating stoichiometric mixtures of lanthanum oxide (La₂O₃) and boric acid (H₃BO₃) or boron oxide (B₂O₃) at high temperatures. researchgate.netdergipark.org.tr These conventional methods, while foundational, sometimes struggled to produce pure crystalline phases. nih.gov

Research has identified several distinct lanthanum borate compounds, with the primary forms being lanthanum orthoborate (LaBO₃) and lanthanum metaborate (B1245444) (La(BO₂)₃). dergipark.org.tr Studies have shown that different reaction temperatures and molar ratios of precursors yield different phases. For instance, solid-state reactions can produce LaBO₃, La(BO₂)₃, and La₃BO₆ depending on the specific conditions. dergipark.org.tr The crystal structure of these materials is a key focus of research. Lanthanum orthoborate (LaBO₃) has a perovskite-like structure, which contributes to its stability and optical transparency. ontosight.ai Praseodymium-doped lanthanum metaborate, La(BO₂)₃, has been found to crystallize in the monoclinic space group I2/c. tandfonline.com

The field has advanced significantly with the exploration of high-pressure, high-temperature (HPHT) synthesis techniques. nih.gov This approach has led to the discovery of new polymorphic forms, such as the γ-LaB₃O₆ and δ-LaB₃O₆ modifications of this compound. researchgate.net The δ-modification, for example, was synthesized at 5.5 GPa and 1050 °C and features a structure composed exclusively of [BO₄]⁵⁻ tetrahedra, a common characteristic in high-pressure borates. researchgate.net This contrasts with ambient pressure structures that may contain planar BO₃ groups. nih.gov

In addition to solid-state and HPHT methods, other synthesis routes have been developed, including:

Hydrothermal synthesis to produce nanoparticle lanthanum borate. dergipark.org.tr

Solution chemistry and solution combustion methods . tandfonline.comresearchgate.net

Sol-gel processing . ontosight.ai

These methods allow for greater control over particle size, morphology, and crystallinity, which are crucial for tailoring the material's properties for specific applications. ontosight.ai The evolution of these synthetic strategies demonstrates a continuous drive towards creating highly pure, structurally defined lanthanum borate materials with enhanced functionalities.

Interdisciplinary Significance of this compound Studies

The investigation of this compound and related lanthanum borates extends across numerous scientific disciplines, driven by their versatile and valuable properties. These materials possess high chemical and thermal stability, wide electronic band gaps, and unique optical characteristics, making them subjects of interest in physics, chemistry, and materials engineering. dergipark.org.trontosight.ai

A primary area of application is in optical materials . Lanthanum borate glasses are known for their transparency and are studied for nonlinear optical (NLO) applications. ontosight.aiysu.am The addition of lanthanum oxide to borate glass systems can enhance their properties. researchgate.net Doping lanthanum borates with other rare-earth elements, such as europium (Eu³⁺), dysprosium (Dy³⁺), and praseodymium (Pr³⁺), creates phosphors with efficient and stable luminescence. tandfonline.comdntb.gov.uamdpi.com These luminescent materials are investigated for use in advanced photonic devices, including displays, sensors, and lasers. researchgate.netmdpi.com

The structural properties of lanthanum borates also make them relevant in advanced ceramics and catalysis . Their high melting point and chemical resistance are beneficial for creating robust ceramic components. ontosight.ai Furthermore, the surface and bulk properties of lanthanum borates are exploited in catalytic reactions. For example, cerium-doped lanthanum borate has been evaluated as a catalyst for the combustion of propane (B168953). dntb.gov.ua

The field also intersects with geological sciences , as high-pressure synthesis experiments on borates provide insights into mineral formation under extreme conditions. researchgate.net Moreover, the development of complex borate systems, such as lanthanum calcium borate (La₂CaB₁₀O₁₉) and lanthanum zinc borate (LaZnB₅O₁₀), highlights the material's importance in creating novel crystalline structures with specific functionalities, including second-harmonic generation for NLO applications. acs.orgiucr.orgjetir.org The continuous research into these compounds underscores the broad, interdisciplinary impact of lanthanum borate chemistry. rsc.org

Properties

IUPAC Name |

lanthanum(3+);oxido(oxo)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BO2.La/c3*2-1-3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLDRTVPPFTXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

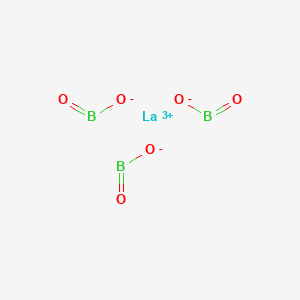

B(=O)[O-].B(=O)[O-].B(=O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3LaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13703-99-6 | |

| Record name | Triboron lanthanum(3+) hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Lanthanum Metaborate Phases

Solid-State Reaction Routes

The solid-state reaction method is a conventional and widely used technique for the synthesis of lanthanum borates. dergipark.org.tr This method typically involves the high-temperature reaction of solid precursors, such as lanthanum oxide (La₂O₃) and boric acid (H₃BO₃) or boron oxide (B₂O₃). dergipark.org.trresearchgate.net

High-Temperature Synthesis Regimes

High-temperature solid-state synthesis is a straightforward approach to produce crystalline lanthanum metaborate (B1245444). Generally, this involves mixing stoichiometric amounts of lanthanum oxide and boric acid, followed by grinding and heating at elevated temperatures. researchgate.netresearchgate.net For instance, heating a mixture of La₂O₃ and H₃BO₃ to 1050°C for 6 hours has been employed to synthesize lanthanum borates. mdpi.com Another study indicates that the formation of the LaBO₃ phase can occur at 1000°C. researchgate.net However, achieving pure crystalline phases through simple high-temperature synthesis can be challenging, and often results in multiphasic products. researchgate.net Research has shown that at temperatures below 750°C, samples can contain a mixture of H-LaBO₃, LaBO₃, and unreacted La₂O₃ phases. dergipark.org.tr

Low-Temperature and Energy-Efficient Approaches

To address the energy inefficiency of high-temperature methods, research has focused on developing low-temperature solid-state synthesis routes. dergipark.org.tr One approach involves reacting lanthanum oxide and boric acid at temperatures between 500°C and 700°C. dergipark.org.tr These lower temperatures can still yield various lanthanum borate (B1201080) phases, including LaBO₃. dergipark.org.tr The use of fluxes, such as NH₄Cl, ZnCl₂, MgCl₂, or Li₂CO₃, has been shown to facilitate the reaction at lower temperatures (600-700°C), promoting the formation of rare earth orthoborates and reducing energy consumption. google.com Another study demonstrated that solid-state reduction reactions at temperatures ranging from 500 to 900°C can produce LaBO₃, although often in conjunction with other phases that require subsequent leaching for purification. researchgate.net

Optimization of Reactant Molar Ratios

The molar ratio of the reactants, specifically the ratio of lanthanum to boron, is a critical parameter in determining the final product phase in solid-state synthesis. dergipark.org.tr By systematically varying the La₂O₃:H₃BO₃ molar ratio from 3:1 to 1:6, different lanthanum borate compounds can be selectively synthesized. dergipark.org.tr For example, pure LaBO₃ phases have been successfully obtained at molar ratios of La to B between 1:3 and 1:6 when reacted at 700°C for 4 hours. dergipark.org.tr The use of a 30% excess of boric acid has also been explored in the synthesis of lanthanide-containing metal borates. researchgate.net

Table 1: Influence of Reactant Molar Ratio on Lanthanum Borate Phases in Solid-State Synthesis at 700°C

| La:B Molar Ratio (as La₂O₃:H₃BO₃) | Resulting Lanthanum Borate Phases | Reference |

| 1:2 | LaBO₃ | dergipark.org.tr |

| 1:3 | Pure LaBO₃ | dergipark.org.tr |

| 1:4 | Pure LaBO₃ | dergipark.org.tr |

| 1:5 | Pure LaBO₃ | dergipark.org.tr |

| 1:6 | Pure LaBO₃ | dergipark.org.tr |

This table is interactive and allows for sorting of data.

Solution-Based and Hydrothermal Techniques

Solution-based methods offer several advantages over solid-state reactions, including better homogeneity, lower reaction temperatures, and control over particle morphology. These techniques include hydrothermal synthesis, sol-gel methods, and solution combustion. researchgate.net

Hydrothermal and Oxide-Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing nanostructured lanthanum borate. In this process, aqueous solutions of lanthanum salts (e.g., lanthanum nitrate) and a boron source (e.g., borax) are heated in a sealed vessel (autoclave). google.comysxbcn.com By controlling parameters such as pH, temperature, reaction time, and the presence of surfactants like oleic acid, the morphology of the resulting LaBO₃ can be tailored to produce nanoparticles, nanorods, and nanoflakes. ysxbcn.comresearchgate.net For instance, lanthanum borate nanorods with an average diameter of 50 nm and a length up to 500 nm have been prepared using a hydrothermal method combined with surface modification by oleic acid. ysxbcn.com Another study reported the synthesis of amorphous lanthanum borate nanoparticles with a particle size of 20-40 nm via a hydrothermal route. dergipark.org.tr

Sol-Gel and Solution Combustion Methods

The sol-gel method provides a molecular-level mixing of precursors, leading to the formation of highly pure and homogeneous products at relatively low temperatures. dergipark.org.tr Microwave-assisted sol-gel synthesis has been utilized to produce lanthanum borate. dergipark.org.tr

Solution combustion synthesis is a rapid and energy-efficient technique that involves the exothermic reaction of an aqueous solution containing metal nitrates (as oxidizers) and a fuel (e.g., glycine). researchgate.net This method is known for producing fine, crystalline powders. While detailed studies specifically on lanthanum metaborate are emerging, the technique is recognized as a viable route for various borate materials. researchgate.net

Table 2: Comparison of Solution-Based Synthesis Methods for Lanthanum Borate

| Synthesis Method | Precursors | Typical Conditions | Resulting Product Characteristics | Reference |

| Hydrothermal | Lanthanum nitrate (B79036), Borax, Oleic acid | Sealed vessel, controlled pH and temperature | Nanorods (50 nm diameter, up to 500 nm length) | ysxbcn.com |

| Hydrothermal | Not specified | Not specified | Amorphous nanoparticles (20-40 nm) | dergipark.org.tr |

| Microwave-assisted Sol-Gel | Not specified | Microwave heating | Lanthanum borate | dergipark.org.tr |

| Solution Combustion | Metal nitrates, Fuel (e.g., glycine) | Exothermic reaction | Fine, crystalline powders | researchgate.net |

This table is interactive and allows for sorting of data.

Co-precipitation Syntheses

Co-precipitation is a versatile, solution-based method for synthesizing lanthanum borate powders. This technique involves the simultaneous precipitation of lanthanum and borate ions from a solution, offering excellent control over stoichiometry and leading to homogenous products.

One approach involves a two-step co-precipitation method where lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) and sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) are used as precursors. researchgate.net The process can be conducted under hydrothermal conditions, for instance, at a reaction temperature of 180°C for 4 hours. researchgate.net Following the initial precipitation, the resulting powder is typically calcined at high temperatures, such as 1000°C, to induce crystallization and obtain the desired phase. researchgate.net This method has been successfully used to produce various lanthanum borate phases, including La(BO₂)₃, LaBO₃, and LaB₃O₆. researchgate.net

The use of capping agents like oleic acid, cetyltrimethylammonium bromide (CTAB), triethylamine (B128534) (TEA), and polyvinylpyrrolidone (B124986) (PVP) can be introduced during the synthesis to control particle growth and influence the morphology of the final product. researchgate.net The co-precipitation method is considered advantageous due to the high purity of the resulting products and the relative simplicity of the process. researchgate.net

A study on the synthesis of lanthanum monoaluminate (LaAlO₃) by co-precipitation provides insights that can be analogous to lanthanum borate synthesis. In that work, lanthanum nitrate and aluminum nitrate were co-precipitated using NaOH. epj-conferences.org The resulting precursor gel was then calcined, with the crystallization temperature determined to be 790°C. epj-conferences.org This highlights the importance of the calcination step in forming the final crystalline structure.

Different formulations of lanthanum borates with varying morphologies have been successfully prepared using this two-step co-precipitation method, demonstrating its flexibility. bohrium.comdoi.org

Extreme Conditions Synthesis

The application of extreme pressures and temperatures provides a powerful pathway to synthesize novel phases of lanthanum borates that are inaccessible under ambient conditions. These methods can induce transformations in the coordination environment of boron, leading to denser and unique crystal structures.

High-pressure/high-temperature (HPHT) synthesis is a key technique for exploring new crystalline forms of lanthanum borates. This method often leads to an increase in the coordination number of boron atoms, typically from trigonal-planar [BO₃]³⁻ groups to tetrahedral [BO₄]⁵⁻ groups, especially at pressures exceeding 10 GPa. znaturforsch.comnih.govfrontiersin.org This transformation results in denser, more compact structures.

Several high-pressure modifications of lanthanum borates have been synthesized, which cannot be obtained by conventional heating of stoichiometric mixtures of La₂O₃ and B₂O₃ at ambient pressure. znaturforsch.comnih.govfrontiersin.org These include γ-LaB₃O₆, δ-LaB₃O₆, and La₄B₁₀O₂₁. researchgate.netznaturforsch.comnih.govfrontiersin.org For example, the lanthanum(III)-decaborate La₄B₁₀O₂₁ was synthesized under conditions of 2.6 GPa and 750 °C using a Walker-type multianvil apparatus. znaturforsch.comresearchgate.net This compound crystallizes in a monoclinic structure and features a three-dimensional framework of both [BO₄]⁵⁻ tetrahedra and [BO₃]³⁻ groups. znaturforsch.comresearchgate.net

Another high-pressure modification, δ-La(BO₂)₃ (also denoted as δ-LaB₃O₆), was obtained at 5.5 GPa and 1050 °C. researchgate.net This phase is notable for its structure consisting exclusively of corner-sharing [BO₄]⁵⁻ tetrahedra. researchgate.net The HPHT synthesis of a novel lanthanum hydroxyborate, La₂B₂O₅(OH)₂, was achieved at 30 GPa and approximately 2,400 K. nih.govfrontiersin.orgosti.govnih.gov Interestingly, this structure contains discrete planar BO₃ groups, which is unusual for compounds synthesized at such high pressures. nih.govfrontiersin.orgosti.gov

The following table summarizes the synthesis conditions for some high-pressure lanthanum borate phases:

| Compound | Pressure (GPa) | Temperature (°C) | Synthesis Apparatus | Key Structural Feature |

| La₄B₁₀O₂₁ | 2.6 | 750 | Walker-type multianvil | Contains [BO₄]⁵⁻ and [BO₃]³⁻ groups znaturforsch.comresearchgate.net |

| δ-La(BO₂)₃ | 5.5 | 1050 | Walker-type multianvil | Contains exclusively [BO₄]⁵⁻ tetrahedra researchgate.net |

| La₂B₂O₅(OH)₂ | 30 | ~2127 | Diamond anvil cell | Contains discrete planar BO₃ groups nih.govfrontiersin.orgosti.govnih.gov |

Note: The temperature for La₂B₂O₅(OH)₂ was reported as ~2,400 K.

The diamond anvil cell (DAC) is a specialized apparatus used to generate extremely high pressures, often coupled with laser heating to achieve high-temperature conditions, enabling the synthesis and in-situ study of materials. This methodology has been instrumental in the synthesis of novel lanthanum borate phases.

A significant achievement using this technique is the synthesis of lanthanum hydroxyborate, La₂B₂O₅(OH)₂, from a mixture of partially hydrolyzed lanthanum and boron oxide. nih.govfrontiersin.orgosti.gov This synthesis was performed at a pressure of 30 GPa and a temperature of approximately 2,400 K. nih.govfrontiersin.orgosti.govnih.gov The use of the DAC allowed for single-crystal X-ray diffraction analysis to be performed, revealing a trigonal crystal structure. nih.govfrontiersin.orgosti.gov This compound is notable because it contains discrete planar BO₃ groups, a feature that is not typical for borates synthesized at such high pressures, where boron usually adopts a four-fold coordination. nih.govfrontiersin.org

The synthesis within a DAC often involves the reaction of precursors like La(OH)₃ and B₂O₃, which under the extreme conditions, can lead to pure phases through dissolution-recrystallization mechanisms. vulcanchem.com This technique is particularly valuable for exploring new compounds with unique properties, such as potential deep-ultraviolet (DUV) birefringent materials. nih.govfrontiersin.orgosti.gov The ability to perform in-situ characterization within the DAC is a key advantage for understanding the formation and structure of these high-pressure phases.

High-Pressure/High-Temperature (HPHT) Pathways

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is a solid-state method that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations. This solvent-free approach offers an alternative route for producing various materials, including lanthanum borates.

This technique has been employed for the synthesis of lanthanum hexaboride (LaB₆) powders at room temperature from a blend of La₂O₃, B₂O₃, and a reducing agent like magnesium (Mg). researchgate.net The high-energy milling process facilitates the reaction between the starting powders. researchgate.net Similarly, LaB₆ has been synthesized using calcium (Ca) as the reducing agent through mechanochemistry. jst.go.jpjst.go.jp

While much of the research focuses on LaB₆, the underlying principles can be applied to the synthesis of this compound. For instance, the formation of LaBO₃ as a byproduct has been observed during the volume combustion synthesis of LaB₆ from La₂O₃ and B₂O₃, suggesting the feasibility of targeting this phase mechanochemically. metu.edu.tr

Reactive grinding, a form of mechanochemistry, has been used to synthesize LaBO₃ perovskites (where B can be Mn or Fe). mdpi.com This process can involve multiple steps, such as an initial solid-state reaction at high temperature, followed by high-energy ball milling to reduce crystallite size, and then a low-energy wet milling step to improve surface area. mdpi.com This demonstrates the versatility of mechanochemical methods in producing nanocrystalline materials. The mechanical energy from grinding can overcome activation barriers for reactions that would otherwise require high temperatures. researchgate.net

Melt-Quenching Techniques for Glassy Systems

Melt-quenching is a conventional and widely used technique for the preparation of glasses, including those based on lanthanum borate. The process involves melting a mixture of precursor materials at high temperatures to form a homogenous liquid, followed by rapid cooling to prevent crystallization and form a glassy, amorphous solid. stanfordmaterials.combg.ac.rs

This method has been successfully used to prepare dysprosium-doped lithium lanthanum borate glasses and samarium-doped tellurium lanthanum lead borate glasses. aip.orgscientific.net In a typical procedure, the starting materials, such as lanthanum oxide (La₂O₃), boric acid (H₃BO₃) or boron oxide (B₂O₃), and other components, are mixed and melted in a crucible at high temperatures. stanfordmaterials.combg.ac.rs The molten mixture is then quickly cooled, often by pouring it onto a pre-heated plate, to form the glass. stanfordmaterials.com

The composition of the glass can be precisely controlled, allowing for the tuning of its optical and physical properties. stanfordmaterials.com For example, incorporating lanthanum oxide into borate glass systems can enhance the refractive index, density, and hardness. stanfordmaterials.com

A variation of this technique is containerless processing using a levitation technique. This method has been shown to extend the glass-forming region of La₂O₃–B₂O₃ binary systems compared to conventional melt-quenching. rsc.org This allows for the formation of glasses in La-rich compositions, which are not typically accessible, and these glasses exhibit higher glass transition and crystallization temperatures. rsc.org

Crystallography and Structural Elucidation of Lanthanum Metaborate Systems

Polymorphic Variations and Phase Identification

Lanthanum metaborate (B1245444) and related compounds exhibit significant polymorphism, with different crystal structures being stable under various conditions of temperature and pressure. The identification of these phases is fundamental to understanding the La-B-O system. nih.govznaturforsch.com

Lanthanum orthoborate (LaBO₃) commonly crystallizes in an orthorhombic, aragonite-type structure. researchgate.net This phase belongs to the space group Pnam (No. 62). dergipark.org.tr The structure is composed of LaO₉ polyhedra and trigonal BO₃ groups. researchgate.net At temperatures below 750°C, samples may show the simultaneous presence of H-LaBO₃, orthorhombic LaBO₃, and La₂O₃ phases. dergipark.org.tr

| Parameter | Value |

|---|---|

| Chemical Formula | LaBO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pnam (No. 62) / Pnma |

| a (Å) | 5.8720 / 5.104 |

| b (Å) | 8.2570 / 8.252 |

| c (Å) | 5.1070 / 5.872 |

A monoclinic high-pressure modification, δ-La(BO₂)₃ (also denoted as δ-LaB₃O₆), has been synthesized. researchgate.net This phase is obtained under high-pressure (5.5 GPa) and high-temperature (1050 °C) conditions. researchgate.net It crystallizes in the space group P2₁/c with four formula units per unit cell. researchgate.net Unlike many ambient-pressure borates, its structure consists exclusively of corner-sharing [BO₄]⁵⁻ tetrahedra. znaturforsch.com

| Parameter | Value |

|---|---|

| Chemical Formula | δ-La(BO₂)₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (No. 14) |

| a (pm) | 424.1(1) |

| b (pm) | 1171.2(2) |

| c (pm) | 731.1(2) |

| β (°) | 91.2(1) |

The lanthanum borate (B1201080) system includes several polymorphs accessible only under non-ambient conditions.

H-LaBO₃ : This is a high-temperature modification of lanthanum orthoborate. nih.govznaturforsch.com Its structure is characterized by repeated La-O patterns and planar BO₃ groups that are arranged in a coplanar orientation. nih.govresearchgate.netfrontiersin.org

γ-LaB₃O₆ : This is a high-pressure polymorph of lanthanum metaborate, synthesized at pressures around 7.5 GPa. researchgate.net It crystallizes in the orthorhombic space group Pca2₁. researchgate.net Along with the δ-modification, it represents a phase of metaborate that is formed under high-pressure, high-temperature conditions. researchgate.net

La₄B₁₀O₂₁ : This lanthanum decaborate was synthesized under high-pressure/high-temperature conditions of 2.6 GPa and 750 °C. znaturforsch.comresearchgate.net It is isotypic to Pr₄B₁₀O₂₁ and crystallizes in the monoclinic space group P2₁/n. znaturforsch.comresearchgate.net Its three-dimensional boron-oxygen framework is complex, containing both tetrahedral [BO₄]⁵⁻ units and trigonal-planar [BO₃]³⁻ groups. znaturforsch.comresearchgate.net The structure features four distinct lanthanum ions with coordination numbers of 10, 11, and 12. znaturforsch.comresearchgate.net

| Compound | Crystal System | Space Group | Lattice Parameters | Synthesis Conditions |

|---|---|---|---|---|

| H-LaBO₃ | - | - | - | High-Temperature nih.govznaturforsch.com |

| γ-LaB₃O₆ | Orthorhombic | Pca2₁ | - | ~7.5 GPa researchgate.net |

| La₄B₁₀O₂₁ | Monoclinic | P2₁/n | a=716.7(2) pm, b=1971.5(4) pm, c=958.3(2) pm, β=93.7(1)° znaturforsch.comresearchgate.net | 2.6 GPa, 750°C znaturforsch.comresearchgate.net |

A novel lanthanum hydroxyborate, La₂B₂O₅(OH)₂, was synthesized under extreme high-pressure/high-temperature (HPHT) conditions of 30 GPa and approximately 2,400 K. nih.govosti.gov This compound crystallizes in the centrosymmetric trigonal space group P-3c1 (No. 165). nih.govresearchgate.net Its structure is composed of a dense, three-dimensional network of discrete, planar BO₃ groups connected by three crystallographically independent lanthanum ions. nih.gov These lanthanum atoms exhibit varied coordination spheres, with coordination numbers of 9, 10, and 12. nih.govosti.gov A key feature of this HPHT phase is the presence of trigonal-planar BO₃ groups, which is noteworthy as pressure increases typically favor the formation of four-fold coordinated BO₄ tetrahedra. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | La₂B₂O₅(OH)₂ |

| Crystal System | Trigonal |

| Space Group | P-3c1 (No. 165) |

| a (Å) | 6.555(2) |

| c (Å) | 17.485(8) |

| Z | 6 |

The La₂O₃-B₂O₃ system is known for several binary phases, including the orthoborate LaBO₃, the metaborate LaB₃O₆ (or La(BO₂)₃), and the oxyborate La₃BO₆. acs.org The synthesis conditions play a crucial role in determining which crystalline phase is formed. nih.govresearchgate.net

Ambient Pressure Phases : Most known lanthanum borates, apart from specific high-pressure polymorphs, are synthesized by heating stoichiometric mixtures of La₂O₃ and B₂O₃ under ambient pressure. nih.govznaturforsch.com The LaB₃O₆ metaborate synthesized under these conditions typically crystallizes in a monoclinic structure (space group C2/c or I2/a). aip.orgresearchgate.netresearchgate.net This structure is built from two-dimensional layers of boron-oxygen anions. aip.orgresearchgate.net

High-Pressure Phases : High-pressure synthesis provides a route to novel phases that are inaccessible under ambient conditions. nih.gov A general trend observed in high-pressure borate chemistry is the transformation of boron coordination from trigonal-planar BO₃ groups to tetrahedral BO₄ groups as pressure increases. nih.govznaturforsch.com The high-pressure polymorphs of this compound, γ-LaB₃O₆ and δ-LaB₃O₆, exemplify this, as they are composed exclusively of tetrahedrally coordinated boron atoms. researchgate.net In contrast, La₄B₁₀O₂₁ contains a mix of both BO₃ and BO₄ units. znaturforsch.com This structural variability across different stoichiometries and synthesis conditions highlights the chemical versatility of the lanthanum borate system.

Hydroxyborate Derivatives (e.g., La2B2O5(OH)2)

Detailed Crystal Structure Determination

The elucidation of the complex crystal structures of lanthanum metaborates relies on sophisticated experimental techniques. High-pressure/high-temperature (HPHT) synthesis is a key method for accessing novel polymorphs. This is often performed in a Walker-type multianvil apparatus for larger volume synthesis or a laser-heated diamond anvil cell (DAC) for achieving extreme pressures and in-situ analysis. nih.govznaturforsch.com

Following synthesis, the primary technique for structure determination is X-ray diffraction (XRD).

Single-Crystal XRD : For precise structural analysis, small single crystals are isolated. znaturforsch.com Data is collected on diffractometers such as a Bruker D8 Quest. acs.org The resulting diffraction data is processed using specialized software packages. For instance, the structure of La₂B₂O₅(OH)₂ was determined using SHELXT for intrinsic phasing and refined against F² using SHELXL. nih.gov These programs are often implemented within a comprehensive software suite like Jana2006. nih.gov

Powder XRD : When single crystals are not available or for phase identification, powder XRD is used. znaturforsch.com Data can be collected on diffractometers like the Stoe Stadi P. znaturforsch.com

These diffraction methods provide the unit cell parameters, space group symmetry, and atomic coordinates, allowing for a detailed visualization and understanding of the atomic arrangement within the crystal lattice. nih.govznaturforsch.com

Coordination Environments of Lanthanum Cations

In the orthorhombic structure of lanthanum orthoborate (LaBO₃), each La³⁺ ion is coordinated by nine oxygen ions, creating a nine-coordinate geometry. mdpi.com The La-O bond lengths in this arrangement show slight distortions, varying between 2.44 Å and 2.75 Å. mdpi.com In more complex structures, such as the high-pressure modification δ-La(BO₂)₃, the La³⁺ ions are coordinated by twelve oxygen atoms, with La-O distances ranging from 2.45 to 3.32 pm. researchgate.net Similarly, in a novel high-pressure lanthanum hydroxyborate, La₂B₂O₅(OH)₂, three crystallographically independent lanthanum ions are present with coordination numbers of 9, 10, and 12. nih.gov

The coordination number can vary significantly depending on the specific borate compound and the synthesis conditions. For instance, in lanthanum zinc pentaborate (LaZnB₅O₁₀), the lanthanum ion has a coordination number of nine. iucr.orgresearchgate.net High-pressure synthesis tends to favor higher coordination numbers, which is consistent with the pressure-coordination rule. researchgate.net The large and variable coordination numbers of lanthanum are a key aspect of its structural chemistry in borate systems.

| Compound | Coordination Number (CN) of La³⁺ | La-O Bond Length Range (Å) | Reference |

| LaBO₃ (orthorhombic) | 9 | 2.44 - 2.75 | mdpi.com |

| δ-La(BO₂)₃ (high-pressure) | 12 | 2.45 - 3.32 | researchgate.net |

| La₂B₂O₅(OH)₂ (high-pressure) | 9, 10, 12 | 2.27 - 2.61 | nih.gov |

| LaZnB₅O₁₀ | 9 | Not specified | iucr.orgresearchgate.net |

Boron-Oxygen Polyhedral Connectivity (BO₃ triangles, BO₄ tetrahedra)

The fundamental building blocks of borate structures are boron-oxygen polyhedra, primarily trigonal BO₃ triangles and tetrahedral BO₄ units. The connectivity of these polyhedra dictates the structure and dimensionality of the resulting borate network.

In many crystalline lanthanum borates, boron exists in trigonal coordination. For example, in orthorhombic LaBO₃, the B³⁺ ions are in a trigonal planar geometry, each bonded to three O²⁻ ions with uniform B-O bond lengths of 1.38 Å. mdpi.com Similarly, in the high-pressure synthesized La₂B₂O₅(OH)₂, the structure consists of a dense, three-dimensional network composed of discrete, planar BO₃ triangles. nih.gov

However, the introduction of network modifiers or the application of high pressure can lead to the formation of four-coordinated boron (BO₄). The structure of this compound (LaB₃O₆) is characterized by infinite chains of (B₃O₆)³⁻ anions, which are formed by rings of two BO₄ tetrahedra and one BO₃ triangle. nasa.govresearcher.life In contrast, the high-pressure modification, δ-La(BO₂)₃, exclusively features [BO₄]⁵⁻ tetrahedra connected via common corners. researchgate.net This shift from three- to four-coordinated boron is a common theme in borate chemistry.

In more complex borates like lanthanum zinc pentaborate (LaZnB₅O₁₀), the structure is built from two-dimensional layers of {[B₅O₁₀]⁵⁻}n. iucr.org These layers are constructed from B₅O₁₂ double-ring pentaborate groups. researchgate.netresearchgate.net The structural diversity arises from the various ways BO₃ and BO₄ units can link together, forming isolated groups, chains, layers, or three-dimensional frameworks.

Network Structures and Dimensionality

The ambient pressure form of this compound (LaB₃O₆) features a structure based on infinite, one-dimensional (B₃O₆)³⁻ chains. nasa.govresearcher.life The substitution of other ions in the lanthanum borate system can alter the separation distance between these adjacent chains, thereby influencing the material's properties. nasa.gov

In contrast, other lanthanum borate compounds exhibit higher dimensionality. Orthorhombic LaBO₃ possesses a three-dimensional crystal structure. mdpi.com Similarly, lanthanum zinc pentaborate (LaZnB₅O₁₀) has a three-dimensional structure that is constructed from two-dimensional {[B₅O₁₀]⁵⁻}n layers, with the La³⁺ and Zn²⁺ ions situated in the interlayer spaces. iucr.orgiucr.org The high-pressure phase δ-La(BO₂)₃ also forms a dense 3D network, but one composed entirely of corner-sharing [BO₄]⁵⁻ tetrahedra, creating ten-membered rings. researchgate.net This demonstrates how synthesis conditions and composition can lead to vastly different network dimensionalities, from simple chains to intricate frameworks.

Amorphous States and Glass Formation

Glass Formation Regions and Immiscibility Phenomena

The formation of glass in the lanthanum borate (La₂O₃-B₂O₃) system is constrained by specific compositional ranges and the phenomenon of liquid-liquid immiscibility. researcher.life Homogeneous, clear glasses are not readily formed across the entire composition range. Stable immiscibility, or phase separation, prevents the formation of clear glasses in the region from approximately 3 to 20 mol% La₂O₃. capes.gov.bracs.orgresearchgate.net

However, high-quality glasses can be successfully fabricated in two distinct regions: a low lanthanum oxide region (0 to 1.5 mol% La₂O₃) and a high lanthanum oxide region, typically between 20 and 28 mol% La₂O₃. nasa.govresearcher.lifecapes.gov.brresearchgate.net The glasses formed near the metaborate composition (25 mol% La₂O₃) are of particular interest. nasa.gov Outside of these stable glass-forming domains, quenching from the melt leads to either phase separation or the crystallization of lanthanum-rich phases like LaBO₃. researchgate.netcea.fr The addition of other oxides, such as MoO₃, can further influence the glass formation region; for instance, in the MoO₃–La₂O₃–B₂O₃ system, glasses were obtained in the middle part containing 20 to 40 mol% La₂O₃. ingentaconnect.com

Structural Analysis of Lanthanum Borate Glasses

Spectroscopic techniques have been instrumental in elucidating the short-range order within lanthanum borate glasses. The structure of these glasses is closely related to their crystalline counterparts.

Infrared (IR) and Raman spectroscopy studies indicate that the structure of lanthanide-rich borate glasses is similar to that of the corresponding rare-earth metaborates (LnB₃O₆), which contain infinite (B₃O₆)³⁻ chains composed of linked BO₃ and BO₄ units. nasa.govresearcher.lifecapes.gov.brysu.am Raman spectra of glasses with 20-25 mol% La₂O₃ show a prominent band around 770 cm⁻¹, which, while often assigned to tetraborate (B1243019) groups, is interpreted differently in this system, suggesting a structure based on the mixed trigonal and tetrahedral rings found in the LaB₃O₆ crystal. ysu.amosti.gov As the La₂O₃ content increases towards 30 mol%, Raman bands associated with chain-type metaborate groups (630–650 cm⁻¹) become evident, along with contributions from orthoborate and pyroborate groups. ysu.am

¹¹B Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) provides quantitative information on the coordination of boron. In borosilicate glasses containing lanthanides, the addition of the rare-earth oxide promotes the conversion of trigonal BO₃ units to tetrahedral BO₄ units. nih.gov However, in La-rich binary borate glasses (50-63 mol% La₂O₃) prepared by containerless methods, NMR and Raman analyses reveal a surprising structure where all boron atoms form planar, isolated BO₃ triangles, indicating that La³⁺ acts as a network modifier, breaking up the continuous borate network. researchgate.netrsc.org This is a significant departure from the complex network structures seen in B-rich glasses. rsc.org

Crystallization Behavior from Glassy Precursors

Lanthanum borate glasses can serve as precursors for the formation of crystalline phases through controlled heat treatment, a process known as devitrification. The thermal stability of these glasses against crystallization is a key property. For lanthanum borate glasses near the metaborate composition, the glass transition temperature (Tg) is around 700°C, which is considered high for binary borate glasses. nasa.govresearcher.life

Upon heating, these glasses tend to crystallize. In many cases, the primary crystalline phase to form is lanthanum orthoborate (LaBO₃). researchgate.net The crystallization process can be influenced by the glass composition and the presence of dopants. For example, in the ZnO-B₂O₃-SiO₂ glass system, doping with small amounts of La₂O₃ was found to inhibit phase separation and improve thermal stability, while higher concentrations accelerated crystallization at elevated temperatures. shu.ac.ukshu.ac.uk

The process of isochemical crystallization, where the crystalline phase formed has the same composition as the parent glass, has been observed in the La₂O₃-MgO-B₂O₃ system. optica.orgnih.gov Heat treatment of a glass with the LaMgB₅O₁₀ composition leads to the nucleation and growth of crystalline LaMgB₅O₁₀. optica.org This process begins with the ordering and formation of rings by BO₄ groups. optica.orgnih.gov However, extended heat treatment can lead to the formation of secondary phases, such as LaB₃O₆. optica.org The resistance to devitrification is a critical parameter; in some systems, increasing La₂O₃ content can reduce thermal stability by promoting crystallization. ust.edu.ua

Advanced Spectroscopic Characterization Techniques

X-ray Diffraction (XRD) Analysis for Phase and Structural Confirmation

X-ray diffraction (XRD) is a fundamental technique for confirming the crystalline structure and phase composition of lanthanum metaborate (B1245444). mdpi.comdntb.gov.uadntb.gov.ua By analyzing the diffraction pattern produced when X-rays interact with the material, it is possible to identify the specific crystalline form and determine its lattice parameters with high precision.

The powder XRD pattern of lanthanum metaborate provides a fingerprint for its crystalline structure. The amorphous nature of quenched lanthanum strontium borate (B1201080) glasses has been confirmed by the absence of sharp peaks in their powder X-ray diffraction analysis. aip.org For crystalline La(BO₂)₃, the diffraction pattern consists of a series of peaks at specific angles, which are characteristic of its crystal lattice.

The interpretation of the powder diffraction pattern involves comparing the observed peak positions and intensities with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For instance, the hexagonal structure of La₂O₃, a related compound, is confirmed by matching its diffraction peaks to JCPDS No. 73-2141. researchgate.net Similarly, the synthesis of neodymium lanthanum calcium borate (NdLCB) was confirmed to be a single phase through powder XRD analysis. daneshyari.com

In some cases, XRD is used to monitor the progress of a chemical reaction. For example, during the synthesis of LaB₆ via calciothermic reduction, XRD analysis of the powder mixture after 3 hours of mechanochemical synthesis and subsequent leaching with HCl revealed the presence of LaB₆ with only a minor amount of Ca₃(BO₃)₂. jst.go.jp

The positions of the main diffraction peaks for orthorhombic LaBO₃ are observed around 2θ values of 20.4°, 25.5°, 26.3°, 30.4°, 32.3°, 35.1°, 44.4°, 48.6°, and 51.1°. mdpi.com These peaks correspond to specific crystallographic planes, and their sharpness indicates a well-crystallized powder. mdpi.com The presence of other phases, such as lanthanum phosphate (B84403) and lanthanum borate phases in an amorphous bioactive glass, can also be identified through XRD. doi.org

Following the initial identification of the crystalline phase, the lattice parameters can be refined for greater accuracy. This process involves adjusting the unit cell dimensions to achieve the best possible match between the calculated and observed diffraction patterns. The Rietveld refinement method is a powerful technique used for this purpose.

For an orthorhombic structure of LaBO₃, the lattice parameters have been reported as a = 0.587 nm, b = 0.825 nm, and c = 0.510 nm. mdpi.com In another study on a novel lanthanum hydroxyborate, La₂B₂O₅(OH)₂, synthesized under high pressure, single-crystal X-ray diffraction revealed a trigonal space group P 3 ¯ c 1 with lattice parameters a = 6.555(2) Å and c = 17.485(8) Å. nih.gov For the high-pressure modification δ-La(BO₂)₃, the monoclinic compound crystallizes in the space group P2₁/c with lattice parameters a = 424.1(1) pm, b = 1171.2(2) pm, c = 731.1(2) pm, and β = 91.2(1)°. researchgate.net

The accuracy of the refined lattice parameters is crucial, as it provides fundamental information about the material's structure. It's important to note that factors like the 2θ range of the collected data can influence the accuracy of the determined lattice parameters during Rietveld refinement. nih.gov

Powder Diffraction Pattern Interpretation

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are employed to probe the molecular vibrations and lattice dynamics of this compound. mdpi.comdntb.gov.uadntb.gov.ua These methods provide valuable information about the functional groups present, the symmetry of the crystal lattice, and the nature of the chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by the material, which excites molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond types.

In lanthanum borate compounds, FTIR spectra are dominated by vibrations of the borate groups. mdpi.com For lanthanum borate glasses, FTIR analysis has confirmed the presence of both lanthanum borate and lanthanum phosphate phases. doi.org The spectra typically show strong bands associated with the B-O stretching and bending vibrations within the BO₃ and BO₄ units. For example, in LaBO₃ doped with rare-earth elements, characteristic peaks for BO₃ groups are found around 1271 cm⁻¹, 941 cm⁻¹, and 710 cm⁻¹. mdpi.com

The following table summarizes the typical FTIR absorption bands observed in lanthanum borate materials and their assignments:

The presence of La-O bond vibrations can also be identified in the FTIR spectra, typically in the lower frequency region. For instance, studies on lanthanum oxide nanoparticles have assigned bands between 950 and 1100 cm⁻¹ to La-O stretching vibrations and those around 530–620 cm⁻¹ to La-O bending vibrations. researchgate.net

Raman spectroscopy is a complementary technique to FTIR that provides information about the lattice dynamics and symmetry of the crystal. mdpi.comdntb.gov.uadntb.gov.ua It involves inelastic scattering of monochromatic light, usually from a laser source.

Raman spectra of lanthanum borates reveal characteristic vibrational states that offer insights into the ion states and the symmetry of the crystal lattice. mdpi.com For instance, in LaBO₃, a peak at 632 cm⁻¹ is indicative of metaborate groups with a ring structure. mdpi.com The band at 606 cm⁻¹ is attributed to vibrations of bridging bonds in BO₃ groups. mdpi.com A doublet around 318 cm⁻¹ is described as La–O bond stretching, and peaks in the 124–300 cm⁻¹ range can be attributed to La(RE)–O modes. mdpi.com

The Raman spectrum can be used to distinguish between different borate structures. For example, in La-rich lanthanum borate glasses, Raman scattering spectra, along with NMR, revealed that all boron atoms form isolated planar trigonal BO₃ units, which is different from B-rich glasses that have a complex network of BO₃ and BO₄ units. rsc.org The study of lattice dynamics through Raman spectroscopy helps in understanding the structural properties and phase transitions in these materials. aps.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local atomic environment of specific nuclei within a material. In the context of lanthanum borate, ¹¹B NMR is particularly useful for determining the coordination environment of boron atoms.

Solid-state NMR, specifically magic-angle spinning (MAS) NMR, can distinguish between three-coordinated (BO₃) and four-coordinated (BO₄) boron units in borate glasses. researchgate.net For instance, in La-rich lanthanum borate glasses, ¹¹B MAS NMR has shown that every boron atom forms a planar trigonal BO₃ unit, and these units are isolated. rsc.org This is in contrast to B-rich glasses where both BO₃ and BO₄ units form a complex network. rsc.org

Research on lanthanum borosilicate glasses has utilized multinuclear MAS and MQMAS NMR to study the influence of lanthanum on the glass structure. cea.fr These studies provide quantitative analysis of the connectivities between the elementary units building the glass network and the cationic disorder. cea.fr While there is extensive research on borate glasses using NMR, specific NMR studies focusing solely on the crystalline compound this compound are less common in the provided search results.

Oxygen-17 (17O) NMR Investigations

Electron Microscopy and Surface Analysis

Electron microscopy techniques are essential for characterizing the morphology, microstructure, and nanostructure of this compound.

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology and microstructure of materials. mediresonline.org In the study of lanthanum borates synthesized via a solid-state method, SEM analysis revealed that the resulting particles had varying shapes and sizes, ranging from 305 nm to 2.03 µm, depending on the combination of raw materials used. researchgate.net SEM provides high-resolution images of the surface topography, which can give information on particle size, shape, and agglomeration tendencies. dti.dke3s-conferences.org For lanthanum borate nanocomposites, SEM has been used to examine the morphology of the materials after calcination, providing insights into their structural integrity and the distribution of different phases. mdpi.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the characterization of the nanostructure of materials. e3s-conferences.org TEM has been used to study lanthanum borate nanowires, revealing their single-crystal structure with uniform diameters of approximately 15 nm and lengths of up to several micrometers. researchgate.net In another study, amorphous lanthanum borate nanoparticles with a particle size of 20–40 nm were prepared and characterized using TEM. researchgate.net This technique is crucial for visualizing the internal structure of nanomaterials, including the arrangement of atoms and the presence of any defects. e3s-conferences.org For instance, high-resolution TEM (HR-TEM) has been employed to determine the particle size of lanthanum oxide nanorods, which were found to have a diameter of about 30 nm and a length of around 200 nm. naturalspublishing.com

Theoretical and Computational Modeling of Lanthanum Metaborate

Electronic Structure Investigations

The electronic structure of a material dictates its optical and electrical properties. For lanthanum metaborate (B1245444), various computational techniques have been employed to understand its electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of materials. DFT calculations for lanthanum metaborate and related compounds have provided detailed information about its band structure and density of states (DOS).

Band Gap: Ab initio calculations based on DFT have been used to estimate the band gap of lanthanum borate (B1201080) compounds. For a novel lanthanum hydroxyborate, La₂B₂O₅(OH)₂, synthesized under high pressure, DFT calculations using the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) predicted its band gap. The calculated band gap was 4.64 eV (LDA) and 3.40 eV (GGA) at ambient pressure, which increases to 5.26 eV (LDA) and 5.31 eV (GGA) at 30 GPa. nih.govfrontiersin.orgfrontiersin.org These values are typical for lanthanum borates containing three-fold coordinated boron. frontiersin.org For comparison, the calculated GGA band gap for LaBO₃ with two-dimensional BO₃ layers is 4.81 eV, close to the experimental value of 5.23 eV. frontiersin.org It is important to note that semi-local DFT methods can sometimes underestimate band gaps. materialsproject.org

Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level. In the case of LaBO₃ with oxygen vacancies (LaBO₃₋ₓ), calculations show that defect levels appear in the middle of the original band gap. rsc.org The position of these defect levels shifts upward as the composition approaches La₂O₃. rsc.org The partial density of states (PDOS) analysis reveals the contribution of individual atomic orbitals to the total DOS. In lanthanide-based compounds, the valence band is often dominated by oxygen 2p orbitals and metal d orbitals, while the conduction band is primarily formed by the unoccupied d states of the metal and some contribution from other orbitals. ias.ac.inslujst.com.ng

| Compound | Method | Pressure | Calculated Band Gap (eV) |

| La₂B₂O₅(OH)₂ | LDA | Ambient | 4.64 nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

| La₂B₂O₅(OH)₂ | GGA | Ambient | 3.40 nih.govfrontiersin.orgfrontiersin.org |

| La₂B₂O₅(OH)₂ | LDA | 30 GPa | 5.26 nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

| La₂B₂O₅(OH)₂ | GGA | 30 GPa | 5.31 frontiersin.orgfrontiersin.org |

| LaBO₃ | GGA | Ambient | 4.81 frontiersin.org |

Ab initio calculations, which are based on first principles without empirical parameters, have been instrumental in understanding the electronic properties of this compound and related materials. These calculations have been performed using packages like Vienna Ab initio Simulation Package (VASP) and Quantum ESPRESSO. nih.govrsc.org

Nonlinear Optical (NLO) Properties: Ab initio studies on lanthanum-containing borates like La₂CaB₁₀O₁₉ (LCB) have been conducted to understand the origin of their nonlinear optical properties. tku.edu.tw These studies have shown that the B-O groups are significant contributors to the second-harmonic generation (SHG) effect. tku.edu.tw Interestingly, in some lanthanum borates, the La-O groups can have contributions to the NLO properties that are comparable to or even larger than those from the B-O groups. tku.edu.tw

Electronic Band Structure: The electronic band structure of La₂CaB₁₀O₁₉ has been calculated using DFT, revealing the energy dispersion of the electronic bands. researchgate.net For lanthanum sulfides, another class of lanthanum-containing materials, DFT calculations have been used to predict their electronic structures, showing metallic properties for LaS and La₃S₄. unomaha.edu In the case of LaH₃, ab initio quasiparticle calculations using the GW approximation indicated a significant opening of the band gap compared to standard DFT predictions. aps.org

Defects, such as oxygen vacancies, can significantly influence the electronic properties of materials. In this compound, oxygen vacancies create new electronic states within the band gap.

Defect Level Formation: DFT calculations have shown that in LaBO₃₋ₓ, oxygen vacancies introduce defect levels within the band gap. rsc.org These defect states can trap electrons, potentially altering the material's conductivity. rsc.org However, even with these vacancies, lanthanum borates are not expected to become conductive. rsc.org

Impact on Properties: In other perovskite oxides like lanthanum strontium manganite (La₁₋ₓSrₓMnO₃), oxygen vacancies create a localized electronic level. nih.gov The occupation of this level can affect the material's magnetic and transport properties. nih.gov Similarly, in lanthanum-doped barium stannate (LBSO), oxygen vacancies can lead to strong electron localization, resulting in a metal-to-insulator transition. aps.org These vacancies create deep, strongly localized states in the forbidden gap, primarily composed of hybridized O 2p, Sn 5s/5p, and Sn 4d orbitals. aps.org Oxygen vacancy centers, such as F⁺ (a vacancy with one trapped electron) and F (a vacancy with two trapped electrons), are considered crucial point defects that influence the optical and transport properties of many oxides. mdpi.com

Ab initio Calculations for Electronic Properties

Vibrational Frequency Calculations

Vibrational frequency calculations provide information about the vibrational modes of a crystal lattice, which are important for understanding its thermal properties and interpreting spectroscopic data like Raman and infrared spectra. These calculations are typically performed by constructing and diagonalizing a mass-weighted Hessian matrix. openmopac.net

Computational Methods: The calculation of vibrational frequencies can be done using first-principles methods, such as frozen phonon calculations, which involve evaluating the total energy of the crystal as a function of atomic displacements. aps.org The analytic Hessian of the energy can also be calculated, which is often more efficient and accurate than numerical methods. wisc.edu

Application to Lanthanum Compounds: For lanthanide-containing diatomics, higher-order correlation effects beyond the standard CCSD(T) level of theory, second-order spin-orbit coupling, and core-valence correlation effects have been studied to accurately predict vibrational frequencies (ωe). acs.org In lanthanum borate glasses, Raman and infrared spectroscopy studies, supported by calculations, suggest that lanthanum plays a similar structural role in the glasses as it does in the corresponding crystals. researchgate.net The vibrational modes of the BO₃³⁻ group, including symmetric stretching, out-of-plane bending, asymmetric stretching, and in-plane bending, have been identified in crystalline LaBO₃. chemrxiv.org Raman spectroscopy has also been used to identify the characteristic vibrational states of lanthanum borates, providing insights into the ion states and the symmetry of the crystal lattice. mdpi.com

Structural Optimization and Stability Prediction

Computational methods are widely used to predict the stable crystal structures of materials and to optimize their geometries.

Phase Stability: The ternary phase diagram of the La-B-O system has been calculated to identify stable and metastable compounds. rsc.org These calculations help in understanding the synthesis and stability of various lanthanum borate phases. rsc.org

Structural Refinement: For novel synthesized materials like La₂B₂O₅(OH)₂, DFT calculations are used to relax the atomic structure until the forces on the atoms are minimized. nih.gov This process provides an optimized crystal structure that can be compared with experimental data from techniques like X-ray diffraction. nih.gov The calculated lattice parameters for LaBO₃ and other lanthanum compounds are generally found to be in good agreement with experimental values, typically within a small error margin. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of atoms and molecules in a material over time. This method is particularly useful for understanding the structure and properties of amorphous materials like glasses and for simulating processes like melting and quenching.

Ab Initio Molecular Dynamics (AIMD): AIMD simulations, based on DFT, have been used to model trivalent rare-earth-rich borate glasses, including those containing lanthanum oxide. acs.orgnih.gov These simulations can reproduce experimental structure factors and provide insights into the local atomic arrangements. acs.orgnih.gov

Structural Insights from AIMD: In lanthanum borate glasses, AIMD simulations have shown the presence of isolated borate units (monomers, dimers, and trimers) and larger polymer units. acs.org The simulations revealed that increasing the La₂O₃ content leads to a higher number of isolated units, indicating that La³⁺ acts as a network modifier, breaking up the borate glass network. acs.org The formation of these structural units during the melt-quenching process can be tracked in the simulations, providing a detailed understanding of the glass formation mechanism. acs.orgnih.gov

Simulations of Defect Dynamics: MD simulations can also be used to study the behavior of defects. For example, simulations of lanthanum oxides with oxygen vacancies have been performed to investigate their stability and interaction with residual gases, which is relevant for applications like electron emitters. rsc.org

Cluster Model Calculations for Core-Level Spectra

Theoretical and computational modeling, particularly through the use of cluster model calculations, provides significant insights into the electronic structure and the interpretation of core-level X-ray photoelectron spectra (XPS) of lanthanum-containing materials. While specific, in-depth cluster model analyses exclusively for this compound (LaB₃O₆) are not extensively documented in dedicated publications, the principles and findings from studies on analogous lanthanum compounds, such as lanthanum hexaboride (LaB₆) and various lanthanum oxides, offer a robust framework for understanding its spectroscopic features.

Core-level spectra, especially of the Lanthanum 3d levels, are characterized by complex satellite structures that arise from final-state effects upon photoionization. When a core electron is ejected, the remaining electrons in the atom and its local environment rearrange to screen the newly created core hole. In lanthanum compounds, this screening process is particularly complex due to the presence of empty, low-lying 4f orbitals.

Cluster model calculations are a powerful tool for interpreting these complex spectra. researchgate.netxpslibrary.com In this approach, a small cluster of atoms, representing the local environment of the photoionized atom (e.g., a central La ion surrounded by its nearest-neighbor oxygen and boron atoms), is used to calculate the electronic states of the system both before and after the core-hole creation. researchgate.net This method effectively models the local electronic interactions, such as charge transfer between the lanthanum ion and the surrounding ligands (oxygen and boron). researchgate.net

For lanthanum compounds, the photoemission process from a 3d core level can result in two primary final-state configurations:

A "poorly-screened" final state, where the core hole is primarily screened by the valence electrons, leaving the La 4f orbitals essentially empty (3d⁹4f⁰ configuration). aps.orgarxiv.org

A "well-screened" final state, where an electron is transferred from the ligand valence band (primarily the O 2p orbitals in the case of borates) to an empty 4f orbital on the lanthanum ion to screen the core hole (3d⁹4f¹L configuration, where L denotes a hole in the ligand band). researchgate.netaip.org

The energy difference and the intensity ratio between the main peak (associated with the well-screened final state) and the satellite peak (associated with the poorly-screened final state) are highly sensitive to the local chemical environment, including the degree of hybridization between the La orbitals and the ligand orbitals. aps.orgarxiv.org In insulating compounds like lanthanum borates, the well-screened peak appears at a lower binding energy, while the poorly-screened satellite appears at a higher binding energy, typically separated by about 3-4 eV. researchgate.net

By comparing experimentally obtained XPS data with the spectra simulated using cluster model calculations, researchers can extract valuable parameters that describe the electronic structure. These parameters include the charge-transfer energy (Δ), which is the energy required to move an electron from the ligand valence band to the 4f orbital, and the hybridization strength (T) between the La 4f/5d orbitals and the ligand orbitals.

Research on lanthanum hexaboride (LaB₆) has successfully used cluster model calculations to interpret the La 3d core-level spectra. aps.orgarxiv.org These studies have shown that the relative intensity of the well-screened and poorly-screened peaks directly relates to the hybridization strength between the lanthanum and boron atoms. aps.org Similarly, for lanthanum oxides and other insulating compounds, the satellite structure provides a sensitive probe of the covalent character of the La-O bond. researchgate.netcityu.edu.hklmaleidykla.lt A stronger hybridization (more covalent character) leads to a more intense well-screened peak. aps.org

First-principles calculations based on Density Functional Theory (DFT) have also been applied to lanthanum borates like LaBO₃ to investigate their electronic structure and to correlate theoretical XPS results with experimental measurements, particularly for the O 1s spectra, which can differentiate between various oxygen chemical environments (e.g., lattice oxygen vs. surface hydroxyl groups). ufs.ac.zaacs.org

The following table presents a representative set of parameters and binding energies that are typically determined or analyzed in cluster model and XPS studies of lanthanum compounds, based on data from analogous materials.

| Parameter | Description | Typical Value/Range | Reference |

| La 3d₅/₂ Main Peak (BE) | Binding energy of the well-screened (3d⁹4f¹L) final state. | ~834-835 eV | researchgate.netufs.ac.za |

| La 3d₅/₂ Satellite Peak (BE) | Binding energy of the poorly-screened (3d⁹4f⁰) final state. | ~838-839 eV | researchgate.netufs.ac.za |

| Satellite Separation (ΔE) | Energy difference between the main and satellite peaks. | ~3.5 - 4.5 eV | researchgate.netresearchgate.net |

| B 1s Binding Energy | Binding energy for boron in a borate environment. | ~191-192 eV | researchgate.net |

| O 1s Binding Energy | Binding energy for oxygen in the borate lattice. | ~531-532 eV | researchgate.net |

| Charge-Transfer Energy (Δ) | Energy cost for ligand-to-metal (O 2p → La 4f) charge transfer. | Varies (typically a few eV) | aps.orgarxiv.org |

| Hybridization Strength (T) | Describes the mixing between La and ligand orbitals. | Varies based on bond covalency | aps.orgarxiv.org |

Note: The values in this table are illustrative and based on data for various lanthanum compounds. Specific values for this compound may vary.

Doping Strategies and Luminescence Phenomena in Lanthanum Metaborate

Rare-Earth Ion Doping (e.g., Eu³⁺, Dy³⁺, Tb³⁺, Bi³⁺, Nd³⁺, Sm³⁺, Ce³⁺)

Commonly used rare-earth dopants for lanthanum metaborate (B1245444) and their resulting emissions include:

Europium (Eu³⁺): Known for its strong red-orange emission, Eu³⁺ is a widely used activator in phosphors. bas.bg In lanthanum borate (B1201080), Eu³⁺ doping leads to characteristic emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions. mdpi.combas.bg

Dysprosium (Dy³⁺): Dy³⁺ doping can produce emissions in the blue and yellow regions of the spectrum, corresponding to the ⁴F₉/₂ → ⁶Hⱼ transitions. mdpi.com The relative intensities of these emissions are sensitive to the local crystal environment. mdpi.com

Terbium (Tb³⁺): Tb³⁺ is known for its green luminescence, which is utilized in various applications, including color TV tubes. attelements.com

Bismuth (Bi³⁺): Doping with Bi³⁺ can enhance the luminescent properties of other activators through sensitization. researchgate.net

Cerium (Ce³⁺): Ce³⁺ can act as a sensitizer (B1316253), absorbing energy and transferring it to an activator ion, thereby enhancing the activator's emission. mdpi.com

The process often involves co-doping with a sensitizer ion and an activator ion to improve the luminescence efficiency. For instance, Ce³⁺ can be used as a sensitizer to enhance the emission from Eu³⁺. mdpi.com

Luminescence Excitation and Emission Mechanisms

The luminescence in doped lanthanum metaborate is a multi-step process involving the absorption of excitation energy, energy transfer, and subsequent emission of light from the activator ions.

In many cases, the lanthanum borate host crystal absorbs the initial excitation energy, typically in the UV region. mdpi.com This energy is then transferred to the dopant ions (activators). This host-to-activator energy transfer is a crucial step for achieving efficient luminescence. mdpi.combas.bg The efficiency of this transfer depends on the overlap between the emission band of the host and the absorption band of the activator.

Furthermore, energy transfer can occur between different dopant ions within the host. For example, in materials co-doped with Ce³⁺ and Eu³⁺, the cerium ion can absorb energy and then transfer it to the europium ion, a process known as sensitizer-to-activator energy transfer. mdpi.com A similar energy transfer has been observed from Tb³⁺ to Eu³⁺. mdpi.com

The characteristic sharp-line emissions of rare-earth ions like Eu³⁺ and Dy³⁺ originate from intra-configurational f-f transitions. mdpi.com These transitions occur between the energy levels of the 4f electron shell of the rare-earth ions. For instance, the red emission of Eu³⁺ is due to the ⁵D₀ → ⁷F₂ transition, while the emissions of Dy³⁺ are attributed to transitions from the ⁴F₉/₂ excited state to various ⁶Hⱼ ground states. mdpi.com

In contrast, some ions like Ce³⁺ exhibit broad emission bands resulting from allowed f-d transitions. The energy levels involved in these transitions are more sensitive to the crystal field environment, leading to broader emission peaks. mdpi.com

Energy Transfer Processes (Host-to-Activator)

Concentration Quenching and Sensitization Effects

The concentration of the dopant ions plays a critical role in the luminescence intensity. As the concentration of the activator increases, the luminescence intensity initially increases. However, beyond an optimal concentration, the intensity begins to decrease, a phenomenon known as concentration quenching. This quenching occurs because at high concentrations, the probability of non-radiative energy transfer between neighboring activator ions increases, leading to a loss of energy as heat rather than light.

Sensitization is a strategy used to overcome low absorption by the activator ion. A second dopant, the sensitizer, is introduced, which has a strong absorption at the excitation wavelength and can efficiently transfer the absorbed energy to the activator. A common example is the use of Ce³⁺ as a sensitizer for Eu³⁺, where the broad absorption band of Ce³⁺ allows for efficient energy harvesting, which is then transferred to Eu³⁺, enhancing its emission. mdpi.com Similarly, Bi³⁺ can act as a sensitizer for Eu³⁺. researchgate.net

Influence of Dopants on Host Crystal Vibrations and Lattice Sites

The introduction of dopant ions into the this compound lattice can influence its structural and vibrational properties. The ionic radii of the dopant ions compared to that of La³⁺ play a significant role. For instance, substituting La³⁺ (ionic radius 1.06 Å) with a smaller ion like Eu³⁺ (ionic radius 0.95 Å) can lead to changes in the unit cell volume. bas.bg

These structural changes can be observed through techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, which probe the vibrational modes of the crystal lattice. For example, FTIR spectra of lanthanum borate show peaks corresponding to the vibrations of borate groups and La-O bonds, which can be affected by doping. mdpi.com The local symmetry of the crystal site occupied by the dopant ion also has a profound effect on the luminescent properties, particularly on the relative intensities of different electronic transitions. mdpi.com

Luminescent Spectral Characteristics in Different Borate Structures

The luminescent properties of doped lanthanum borates are highly dependent on the specific borate structure. Lanthanum can form different borate compounds, such as orthoborates (LaBO₃) and metaborates (La(BO₂)₃), each providing a different crystal environment for the dopant ions. researchgate.netresearchgate.net

The crystal structure influences the local symmetry around the activator ion, which in turn affects the selection rules for electronic transitions and the splitting of energy levels. For example, the relative intensity of the electric-dipole transition (yellow emission) of Dy³⁺ is more prominent in environments with lower crystal structure symmetry, indicating that Dy³⁺ ions occupy low-symmetry sites. mdpi.com Similarly, for Eu³⁺, the intensity ratio of the ⁵D₀ → ⁷F₂ (red) to the ⁵D₀ → ⁷F₁ (orange) transition is sensitive to the symmetry of the local environment.

The method of synthesis can also influence the resulting borate structure and, consequently, the luminescent characteristics. Different synthesis techniques can lead to the formation of orthoborates or metaborates, each exhibiting distinct luminescent spectra when doped with the same activator. researchgate.netresearchgate.net

Phase Equilibria, Stability, and Thermal Evolution of Lanthanum Borates

Binary and Ternary Phase Diagram Analysis (e.g., La2O3-B2O3 system)

The phase equilibria in systems containing lanthanum and boron oxides are fundamental to controlling the synthesis of specific lanthanum borate (B1201080) compounds.

Binary La2O3-B2O3 System

The phase diagram for the binary lanthanum oxide–boric oxide (La2O3-B2O3) system has been experimentally determined, revealing the existence of several stable compounds. Three compounds have been identified: 3La2O3·B2O3, lanthanum orthoborate (LaBO3 or La2O3·B2O3), and lanthanum metaborate (B1245444) (La(BO2)3 or La2O3·3B2O3). nist.gov

Lanthanum metaborate, La(BO2)3, melts congruently at a temperature of 1141 ± 5°C. nist.gov The orthoborate, LaBO3, also melts congruently but at a much higher temperature of 1660 ± 15°C. nist.gov The lanthanum-rich compound, 3La2O3·B2O3, melts incongruently at 1386 ± 5°C, decomposing into solid La2O3 and a liquid phase. nist.gov

A significant feature of this binary system is a region of liquid immiscibility. At 1136 ± 5°C, this region extends from nearly pure B2O3 to a composition of 21.5 mole % La2O3. nist.gov This phenomenon is critical in glass formation, where stable immiscibility can prevent the formation of clear, homogeneous glasses in B2O3-rich compositions. nist.gov Under normal pressure, lanthanum metaborates, α-Ln(BO2)3 (where Ln = La–Nd, Sm–Tb), typically exhibit a monoclinic structure (space group I2/a). nih.govsemanticscholar.org It has been noted that La(BO2)3 melts congruently, while metaborates of slightly smaller rare-earth elements like Sm and Gd melt incongruently. semanticscholar.org

Ternary Phase Diagram Analysis

The introduction of a third oxide component complicates the phase relationships, often leading to the formation of new ternary compounds.

La2O3–B2O3–Al2O3 System : In this system, the formation of LaBO3 and a lanthanum aluminoborate (LaAl2B3O9) has been observed in sintered glass-ceramics. ntu.edu.tw The B2O3 content acts as a flux, increasing the fluidity of the glass melt, which is a critical parameter for applications like Low-Temperature Co-fired Ceramics (LTCC). ntu.edu.tw

La2O3–B2O3–Ta2O5/Nb2O5 Systems : Studies of the La2O3-B2O3-Ta2O5 and La2O3-B2O3-Nb2O5 systems in the subsolidus region up to 1100°C have identified the formation of new ternary compounds, LaTaB2O7 and LaNbB2O7, respectively. journal-spqeo.org.ua

BaO-La2O3-B2O3 System : Research into this ternary system has confirmed the existence of a ternary compound with the formula 3BaO·La2O3·2B2O3 and has helped to define the boundaries of the vitrification field.

Na-RE-B-O Systems : In the search for new materials, quaternary systems have also been explored. Under ambient pressure, compounds such as Na3RE(BO3)2 and Na3La9O3(BO3)8 have been identified. znaturforsch.com

The study of these phase diagrams is essential for predicting stable crystalline phases and understanding glass formation regions, which allows for the targeted synthesis of materials with desired properties. capes.gov.br

High-Pressure Induced Phase Transitions

Applying high pressure and high temperature (HPHT) is a powerful technique for synthesizing novel polymorphs of this compound that are inaccessible under ambient conditions. These high-pressure phases often exhibit denser structures and different physical properties.

The La-B-O system includes the ambient-pressure modification of this compound and at least two high-pressure modifications, designated as γ-LaB3O6 and δ-LaB3O6. researchgate.net The synthesis of these high-pressure forms demonstrates that pressure can overcome kinetic barriers and stabilize denser crystal structures. researchgate.net

γ-La(BO2)3 : This orthorhombic modification (space group Pca21) is synthesized at pressures around 7.5 GPa for rare-earth elements from Lanthanum to Neodymium (La-Nd). znaturforsch.comresearchgate.net

δ-La(BO2)3 : A monoclinic modification (space group P21/c) was discovered at a pressure of 5.5 GPa and a temperature of 1050 °C. researchgate.netznaturforsch.com A similar δ-phase for cerium was synthesized at a lower pressure of 3.5 GPa. znaturforsch.com

The synthesis of these high-pressure phases highlights the complex polymorphism of this compound. For example, in the cerium system, different pressure regimes yield distinct products: at 2 GPa, the orthoborate π-CeBO3 forms; at 3 GPa, a glass is produced; and at 5.5 GPa, the dense γ-Ce(BO2)3 modification is created, indicating that the δ-phase exists in a narrow pressure window. znaturforsch.com

Transformation of Boron Coordination Polyhedra (BO3 to BO4)

One of the most significant structural changes in borates under high pressure is the transformation of the coordination environment of boron atoms. Typically, the trigonal planar [BO3]³⁻ groups, common in ambient-pressure borates, convert into tetrahedral [BO4]⁵⁻ units.

This coordination change is a primary mechanism for densification in borate structures. The δ-La(BO2)3 high-pressure phase is a clear example of this phenomenon; its crystal structure is composed exclusively of corner-sharing [BO4]⁵⁻ tetrahedra. researchgate.netznaturforsch.com This complete transformation from BO3 to BO4 coordination results in a more densely packed three-dimensional network. In the δ-La(BO2)3 structure, these BO4 tetrahedra link to form a network containing ten-membered rings. researchgate.net

This pressure-induced coordination change is a general trend observed across many borate materials, including glasses and other crystalline compounds, and is a key principle in the high-pressure chemistry of borates.

Thermal Stability and Dehydration Processes

The thermal behavior of this compound is critical for its high-temperature applications and for understanding its formation and decomposition pathways. The ambient pressure modification, α-La(BO2)3, melts congruently at approximately 1085 °C. semanticscholar.org